Ethyl 2-[2-(2-benzoylhydrazinyl)-1,3-thiazol-4-yl]acetate
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Overview
Description
Ethyl 2-[2-(2-benzoylhydrazinyl)-1,3-thiazol-4-yl]acetate is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(2-benzoylhydrazinyl)-1,3-thiazol-4-yl]acetate typically involves the condensation of ethyl acetoacetate with thiosemicarbazide, followed by cyclization and subsequent esterification. The reaction conditions often require the use of acidic or basic catalysts to facilitate the formation of the thiazole ring.
Condensation: Ethyl acetoacetate reacts with thiosemicarbazide in the presence of an acid catalyst to form an intermediate hydrazone.
Cyclization: The intermediate undergoes cyclization to form the thiazole ring.
Esterification: The final step involves the esterification of the thiazole derivative with ethanol under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(2-benzoylhydrazinyl)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives.
Scientific Research Applications
Ethyl 2-[2-(2-benzoylhydrazinyl)-1,3-thiazol-4-yl]acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(2-benzoylhydrazinyl)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit the growth of microorganisms by interfering with their metabolic processes. The thiazole ring can interact with enzymes and proteins, leading to the disruption of cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-benzothiazolyl)acetate
- Ethyl 2-(1,3-benzothiazol-2-yl)acetate
- Ethyl 2-(benzo[d]thiazol-2-yl)acetate
Uniqueness
Ethyl 2-[2-(2-benzoylhydrazinyl)-1,3-thiazol-4-yl]acetate is unique due to the presence of the benzoylhydrazinyl group, which imparts distinct chemical and biological properties. This group enhances its potential as a pharmacologically active compound and differentiates it from other thiazole derivatives.
Properties
CAS No. |
66870-61-9 |
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Molecular Formula |
C14H15N3O3S |
Molecular Weight |
305.35 g/mol |
IUPAC Name |
ethyl 2-[2-(2-benzoylhydrazinyl)-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C14H15N3O3S/c1-2-20-12(18)8-11-9-21-14(15-11)17-16-13(19)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,15,17)(H,16,19) |
InChI Key |
APLFLAQPRLOBEP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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